4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound with the molecular formula C17H19NO4S and a molecular weight of 333.40 g/mol . This compound belongs to the thiophene family, which is known for its aromatic properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives . The process involves the following steps:
Reactants: Ethyl acetoacetate, methyl cyanoacetate, and sulfur.
Solvent: Ethanol.
Catalyst: Morpholine.
Conditions: The reaction mixture is heated at 65°C and stirred for 3 hours, followed by cooling to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the Gewald reaction remains a fundamental approach for synthesizing thiophene derivatives on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
- 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
- 4-Ethyl 2-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- 2-Benzyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Uniqueness
4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific ethyl and phenethyl substitutions, which may confer distinct chemical and biological properties compared to other similar thiophene derivatives .
Properties
IUPAC Name |
4-O-ethyl 2-O-(2-phenylethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-21-16(19)13-11(2)14(23-15(13)18)17(20)22-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWARSLZXDGVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.